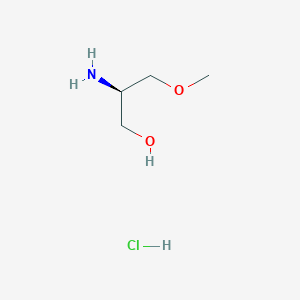

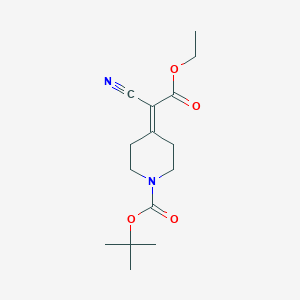

![molecular formula C8H8N2O B1279938 苯并[d]异噁唑-3-基甲胺 CAS No. 155204-08-3](/img/structure/B1279938.png)

苯并[d]异噁唑-3-基甲胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

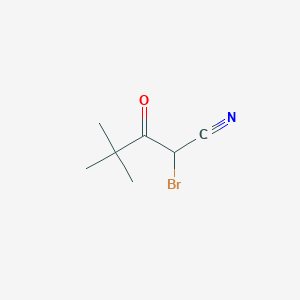

Benzo[d]isoxazol-3-ylmethanamine is a chemical compound that belongs to the class of organic compounds known as benzo[d]isoxazoles. These compounds are characterized by a fused benzene and isoxazole ring structure. Although the provided papers do not directly discuss Benzo[d]isoxazol-3-ylmethanamine, they do provide insights into the chemical properties and reactions of related benzo[d]isoxazole derivatives, which can be useful in understanding the behavior of Benzo[d]isoxazol-3-ylmethanamine.

Synthesis Analysis

The synthesis of benzo[d]isoxazole derivatives can involve various strategies, including gold-catalyzed cycloaddition reactions. For instance, benzo[d]isoxazoles have been found to act as nucleophiles in gold-catalyzed [5 + 1] or [5 + 2] cycloaddition reactions with ynamides, leading to the formation of polysubstituted 2H-benzo[e][1,3]oxazines or benzo[f][1,4]oxazepines . Additionally, benzo[d]isoxazoles can react with gold-carbene intermediates derived from propargyl esters to afford annulation products . These methods demonstrate the versatility of benzo[d]isoxazole derivatives in synthetic chemistry.

Molecular Structure Analysis

The molecular structure of benzo[d]isoxazole derivatives can be determined using various spectroscopic techniques and computational methods. Single-crystal X-ray diffraction is a powerful tool for obtaining the molecular geometry of these compounds . Density functional theory (DFT) calculations, such as those using the B3LYP method with different basis sets, can optimize the structure and provide theoretical insights into the vibrational modes, chemical shifts, and electronic transitions, which often show good consistency with experimental data .

Chemical Reactions Analysis

Benzo[d]isoxazole derivatives can participate in a range of chemical reactions. The gold-catalyzed cycloaddition reactions mentioned earlier are examples of the chemical reactivity of these compounds . The ability to form various annulation products through these reactions highlights the potential of benzo[d]isoxazole derivatives as building blocks for more complex molecular architectures.

Physical and Chemical Properties Analysis

The physical and chemical properties of benzo[d]isoxazole derivatives can be characterized by a combination of experimental and computational techniques. Spectroscopic methods such as FT-IR, NMR, UV-Vis, and MS provide detailed information about the functional groups and electronic structure of these compounds . Thermal analysis methods like TG/DTA can summarize the behavior of the material against temperature, indicating its stability and decomposition patterns . Computational studies, including DFT calculations and analyses of molecular electrostatic potential, help in understanding the electrophilic and nucleophilic regions on the molecular surface, which are important for predicting reactivity .

科学研究应用

在治疗中的作用

苯并[d]异噁唑-3-基甲胺及其衍生物,特别是1,2-苯并异噁唑,在生物活性化合物的制备中起着重要作用。这些化合物的治疗应用非常广泛。它们是非典型抗精神病药物(如利培酮、帕利培酮和依洛匹酮)以及抗癫痫药物如唑尼酰胺中的关键组成部分。该化合物在中枢神经系统(CNS)疾病治疗中的作用是明显的,其衍生物也在激酶抑制剂中发挥作用。苯并异噁唑在药物发现和开发中的持续使用突显了它们在制药研究中的重要作用(Uto, 2015)。

抗精神病潜力

苯并异噁唑衍生物利培酮展示了该化合物在治疗精神分裂症中的潜力。这种新型抗精神病药物结合了强效的5-羟色胺(5-HT2)和多巴胺D2受体拮抗作用。利培酮较低的锥体外症状发生率可能表明其更倾向于作用于中脑边缘而不是黑质纹状体多巴胺通路。研究表明,利培酮具有更快的抗精神病作用起效速度,可能对精神分裂症的阴性症状具有更大的疗效,相较于传统治疗(Grant & Fitton, 1994)。

安全和危害

未来方向

Isoxazoles, including “Benzo[d]isoxazol-3-ylmethanamine”, continue to attract the attention of researchers due to their synthetic availability, special chemical and biological properties, and widespread practical use . Future research may focus on developing new synthetic strategies and exploring their potential biological activities .

属性

IUPAC Name |

1,2-benzoxazol-3-ylmethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2O/c9-5-7-6-3-1-2-4-8(6)11-10-7/h1-4H,5,9H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJPJEUXBRLCEDZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=NO2)CN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.16 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Benzo[d]isoxazol-3-ylmethanamine | |

CAS RN |

155204-08-3 |

Source

|

| Record name | 1,2-benzoxazol-3-ylmethanamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

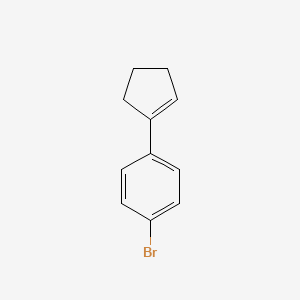

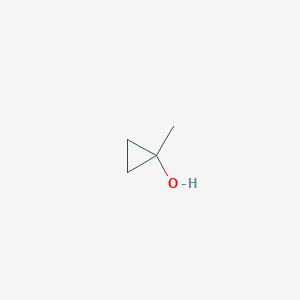

![[2-(pyrrolidin-1-ylmethyl)phenyl]boronic Acid](/img/structure/B1279865.png)

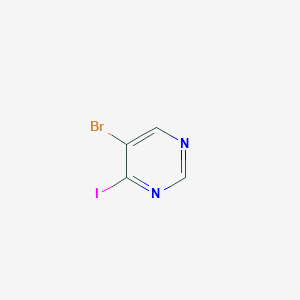

![8-Amino-2-methyl-2h-benzo[b][1,4]oxazin-3(4h)-one](/img/structure/B1279879.png)